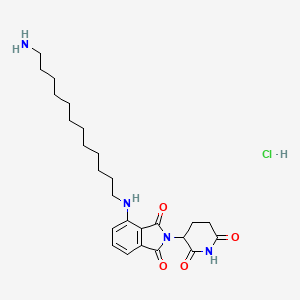
Pomalidomide-C12-NH2 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomalidomide-C12-NH2 (hydrochloride) is a derivative of pomalidomide, an immunomodulatory drug. This compound is particularly notable for its role as an E3 ligase ligand-linker conjugate in the development of PROTACs (proteolysis-targeting chimeras), which are used to target and degrade specific proteins within cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-C12-NH2 (hydrochloride) involves the conjugation of pomalidomide with a linker molecule. This process typically includes the following steps:
Activation of Pomalidomide: Pomalidomide is first activated by reacting with a coupling agent.
Linker Attachment: The activated pomalidomide is then reacted with a linker molecule, such as a polyethylene glycol (PEG) derivative, under controlled conditions to form the conjugate.
Purification: The resulting product is purified using techniques such as chromatography to achieve high purity
Industrial Production Methods
Industrial production of Pomalidomide-C12-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow synthesis to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
Pomalidomide-C12-NH2 (hydrochloride) undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive amine groups.
Coupling Reactions: It can form conjugates with other molecules through peptide coupling reactions.
Common Reagents and Conditions
Coupling Agents: Commonly used coupling agents include carbodiimides and N-hydroxysuccinimide (NHS) esters.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Conditions: Reactions are often performed under mild conditions to preserve the integrity of the compound.
Major Products
The major products formed from these reactions are typically conjugates of Pomalidomide-C12-NH2 (hydrochloride) with various linker molecules, which are used in the development of PROTACs .
科学的研究の応用
Pomalidomide-C12-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of PROTACs, which are valuable tools for studying protein degradation.
Biology: The compound is used to investigate the role of specific proteins in cellular processes by selectively degrading them.
Medicine: Pomalidomide-C12-NH2 (hydrochloride) is being explored for its potential in developing new therapeutic agents for diseases such as cancer by targeting and degrading oncogenic proteins
作用機序
Pomalidomide-C12-NH2 (hydrochloride) exerts its effects through the following mechanism:
Binding to Cereblon: The compound binds to the E3 ubiquitin ligase cereblon, which is a key component of the ubiquitin-proteasome system.
Protein Degradation: By forming a ternary complex with cereblon and the target protein, the compound facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome
類似化合物との比較
Similar Compounds
Thalidomide: An earlier immunomodulatory drug with similar mechanisms but less potency.
Lenalidomide: A more potent analog of thalidomide with improved efficacy and safety profile.
Pomalidomide: The parent compound of Pomalidomide-C12-NH2 (hydrochloride), used in the treatment of multiple myeloma.
Uniqueness
Pomalidomide-C12-NH2 (hydrochloride) is unique due to its role as a ligand-linker conjugate in PROTACs, which allows for targeted protein degradation. This specificity and efficiency make it a valuable tool in both research and potential therapeutic applications .
特性
分子式 |
C25H37ClN4O4 |
|---|---|
分子量 |
493.0 g/mol |
IUPAC名 |
4-(12-aminododecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C25H36N4O4.ClH/c26-16-9-7-5-3-1-2-4-6-8-10-17-27-19-13-11-12-18-22(19)25(33)29(24(18)32)20-14-15-21(30)28-23(20)31;/h11-13,20,27H,1-10,14-17,26H2,(H,28,30,31);1H |
InChIキー |
UURKWIVEDYHEIE-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


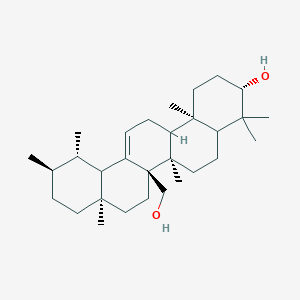

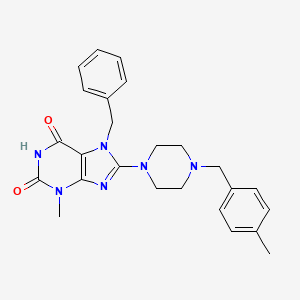

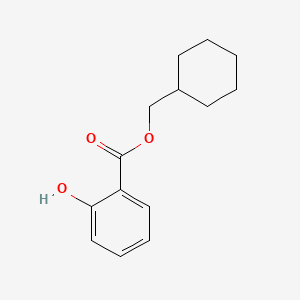
![4-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[2-[(2-amino-3-thiophen-2-ylpropanoyl)amino]-3-hydroxypropanoyl]-3a-[2-[(4-hydroxypyrrolidine-2-carbonyl)amino]acetyl]-3-(5,6,7,8-tetrahydroisoquinoline-1-carbonyl)-3,4,5,6,7,7a-hexahydro-1H-indole-2-carboxylic acid](/img/structure/B14081365.png)
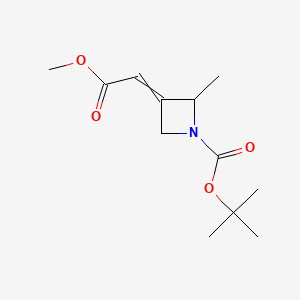
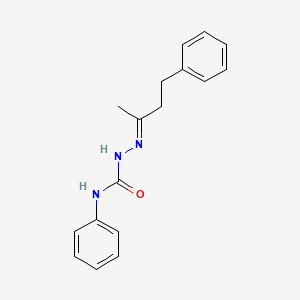

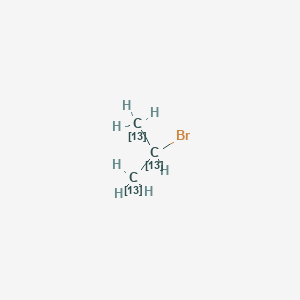
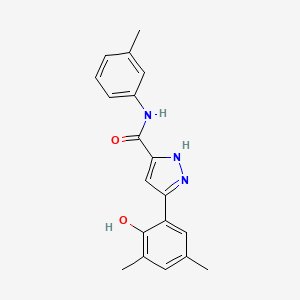
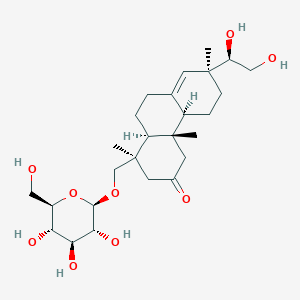
![9-(5-Methyl-1,2-oxazol-3-yl)-8-(pyridin-4-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14081403.png)
![4-[3-(Triethoxysilyl)propyl]morpholine](/img/structure/B14081410.png)
